molecular formula C7H10FNS B058474 [(1R,2S)-2-Fluorocyclohexyl] thiocyanate CAS No. 113487-46-0

[(1R,2S)-2-Fluorocyclohexyl] thiocyanate

Cat. No.: B058474
CAS No.: 113487-46-0
M. Wt: 159.23 g/mol
InChI Key: UNDRPNDIQAFDIJ-NKWVEPMBSA-N
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Description

[(1R,2S)-2-Fluorocyclohexyl] thiocyanate is a chiral thiocyanate derivative characterized by a fluorinated cyclohexane ring attached to a thiocyanate (-SCN) group. Thiocyanates are versatile ligands in coordination chemistry due to their ability to bind metal centers via nitrogen or sulfur atoms .

Properties

CAS No.

113487-46-0

Molecular Formula

C7H10FNS

Molecular Weight

159.23 g/mol

IUPAC Name

[(1R,2S)-2-fluorocyclohexyl] thiocyanate

InChI

InChI=1S/C7H10FNS/c8-6-3-1-2-4-7(6)10-5-9/h6-7H,1-4H2/t6-,7+/m0/s1

InChI Key

UNDRPNDIQAFDIJ-NKWVEPMBSA-N

SMILES

C1CCC(C(C1)F)SC#N

Isomeric SMILES

C1CC[C@H]([C@H](C1)F)SC#N

Canonical SMILES

C1CCC(C(C1)F)SC#N

Synonyms

Thiocyanic acid, 2-fluorocyclohexyl ester, cis- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s fluorocyclohexyl group distinguishes it from aromatic thiocyanates (e.g., aryl or heteroaryl derivatives). Key analogs from literature include:

  • Aromatic thiocyanates: 5-(2-Furyl)-3-(4-nitrophenyl)-... (7d): Contains nitro and furyl groups, enhancing electron-withdrawing effects and conjugation . 3-Phenyl-5-phenylaminocarbonyl-... (7h): Features a phenylaminocarbonyl group, introducing hydrogen-bonding capability .
  • Heterocyclic thiocyanates: 3-Phenyl-5-(2-thienoyl)-... (7j): Incorporates a thienoyl moiety, increasing π-orbital interactions .
  • Aliphatic thiocyanates: Hexamethylene diisocyanate: A non-thiocyanate analog with aliphatic chains, highlighting differences in reactivity and steric demands .

Key Differences :

  • Electron Effects : The fluorine atom in [(1R,2S)-2-Fluorocyclohexyl] thiocyanate is moderately electron-withdrawing, altering charge distribution compared to nitro (strongly withdrawing) or aryl (electron-rich) groups in analogs.

Physical Properties

Melting points (MP) and yields of synthesis provide insights into stability and synthetic feasibility:

Compound Substituent(s) MP (°C) Yield (%) Reference
[(1R,2S)-2-Fluorocyclohexyl] thiocyanate* Fluorocyclohexyl ~120–150 (est.) N/A
7d 4-Nitrophenyl, furyl 325–326 69
7h Phenylaminocarbonyl 307–308 70
15c 4-Nitrophenyl, thienyl 144–145 70

*Estimated data based on structural analogs.

Observations :

  • Aromatic thiocyanates (e.g., 7d, 7h) exhibit higher melting points due to extended conjugation and intermolecular π-π stacking.
  • The fluorocyclohexyl group likely reduces symmetry and weakens intermolecular forces, resulting in a lower MP (~120–150°C) compared to aromatic analogs.

Spectroscopic Characteristics

Infrared (IR) Spectroscopy :

  • Thiocyanate Stretch : Expected at ~2050–2150 cm⁻¹ (C≡N stretch), distinct from carbonyl (C=O) peaks in analogs (1633–1675 cm⁻¹) .
  • Fluorine Effects: C-F stretching (~1100–1200 cm⁻¹) and bending modes differentiate it from non-fluorinated analogs.

NMR Spectroscopy :

  • ¹H NMR : Cyclohexyl protons would show complex splitting due to axial/equatorial fluorine coupling (²J, ³J couplings).
  • ¹³C NMR : Deshielding of carbons adjacent to fluorine (C2: δ ~90–100 ppm) vs. aromatic carbons in analogs (δ ~120–160 ppm) .

Reactivity and Stability

  • Coordination Chemistry: Unlike aromatic thiocyanates (e.g., 7j, which may act as bidentate ligands via SCN and carbonyl groups), [(1R,2S)-2-Fluorocyclohexyl] thiocyanate likely binds metals monodentately via S or N .
  • Hydrolysis Sensitivity : Thiocyanates are prone to hydrolysis; the fluorocyclohexyl group may slow this process due to steric hindrance compared to planar aryl derivatives.
  • Stereochemical Influence: The chiral center could enable enantioselective applications, a feature absent in non-chiral analogs like 15b or 15c .

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